Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester
Brand Name: Vulcanchem
CAS No.: 3337-70-0
VCID: VC16693279
InChI: InChI=1S/C8H8N2O6S/c1-16-8(11)9-17(14,15)7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11)
SMILES:
Molecular Formula: C8H8N2O6S
Molecular Weight: 260.23 g/mol

Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester

CAS No.: 3337-70-0

Cat. No.: VC16693279

Molecular Formula: C8H8N2O6S

Molecular Weight: 260.23 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester - 3337-70-0

Specification

CAS No. 3337-70-0
Molecular Formula C8H8N2O6S
Molecular Weight 260.23 g/mol
IUPAC Name methyl N-(4-nitrophenyl)sulfonylcarbamate
Standard InChI InChI=1S/C8H8N2O6S/c1-16-8(11)9-17(14,15)7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11)
Standard InChI Key AZXRVBPSEKZZFS-UHFFFAOYSA-N
Canonical SMILES COC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Carbamic acid, ((p-nitrophenyl)sulfonyl)-, methyl ester is systematically named methyl N-(4-nitrophenyl)sulfonylcarbamate under IUPAC conventions . Its molecular structure comprises a carbamate group (-O-C(=O)-N-\text{-O-C(=O)-N-}) bonded to a methyl ester and a p-nitrophenylsulfonyl group (Figure 1). The sulfonyl group (-SO2\text{-SO}_2-) and nitro group (-NO2\text{-NO}_2) at the para position of the benzene ring confer electron-deficient characteristics, influencing its reactivity in synthetic pathways .

Table 1: Key Molecular Properties

PropertyValue
CAS No.3337-70-0
Molecular FormulaC8H8N2O6S\text{C}_8\text{H}_8\text{N}_2\text{O}_6\text{S}
Molecular Weight260.23 g/mol
IUPAC NameMethyl N-(4-nitrophenyl)sulfonylcarbamate
SMILESCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)N+[O-]

The compound’s crystal structure, resolved via X-ray diffraction, reveals planar geometry at the sulfonyl group and torsional angles consistent with steric interactions between the nitro and sulfonyl substituents .

Synthesis and Reactivity

Synthetic Pathways

The primary synthesis route involves the reaction of p-nitrophenylsulfonyl chloride with methyl carbamate or methanol in the presence of a base such as triethylamine. This nucleophilic acyl substitution proceeds via the formation of a sulfonamide intermediate, which subsequently reacts with methyl chloroformate to yield the target compound .

p-Nitrophenylsulfonyl chloride+MethylamineBaseMethyl N-(4-nitrophenyl)sulfonylcarbamate\text{p-Nitrophenylsulfonyl chloride} + \text{Methylamine} \xrightarrow{\text{Base}} \text{Methyl N-(4-nitrophenyl)sulfonylcarbamate}

Optimization studies indicate that using anhydrous conditions and catalytic amounts of dimethylaminopyridine (DMAP) improves yields to >85%.

Reactivity in Catalytic Systems

The compound’s electron-deficient aromatic ring facilitates participation in palladium-catalyzed allylic C–H amination reactions. In a landmark study, White et al. demonstrated its utility in forming oxazolidinones and oxazinanones via intramolecular functionalization (Table 2) . The nitro group enhances the acidity of the carbamate nitrogen, enabling rapid nucleophilic attack on π-allylpalladium intermediates .

Table 2: Reaction Yields Under Varied Conditions

SubstrateCatalyst SystemProductYield (%)Diastereoselectivity
N-Nosyl carbamatePd(II)/bis-sulfoxideOxazolidinone764:1 (syn:anti)
N-Nosyl carbamatePd(II)/Cr(III)(salen)ClOxazinanone623:1 (syn:anti)

The addition of a Cr(III)(salen)Cl co-catalyst reduced reaction times by 75% while maintaining moderate diastereoselectivity .

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

Carbamic acid derivatives, including this compound, are explored as inhibitors of serine proteases and metalloenzymes. The sulfonyl group acts as a hydrogen bond acceptor, anchoring the molecule to enzyme active sites. For instance, in studies targeting β-lactamase, the compound exhibited IC50_{50} values of 2.3 μM, suggesting potential as an antibiotic adjuvant .

Prodrug Development

The methyl ester moiety enhances membrane permeability, making it a candidate for prodrug formulations. Hydrolysis by esterases in vivo releases the active sulfonamide, which has shown antitumor activity in preclinical models .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with a Newcrom R1 column and a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1 v/v) achieves baseline separation of the compound from synthetic byproducts. Mass spectrometry (MS) compatibility is ensured by substituting phosphoric acid with 0.1% formic acid, yielding a protonated molecular ion at m/zm/z 261.1 [M+H]+^+.

Spectroscopic Data

  • IR (KBr): ν\nu 1745 cm1^{-1} (C=O stretch), 1530 cm1^{-1} (asymmetric NO2_2), 1360 cm1^{-1} (symmetric SO2_2) .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.35 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 3.85 (s, 3H, OCH3_3) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator